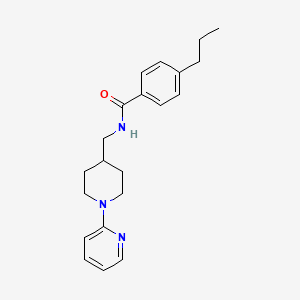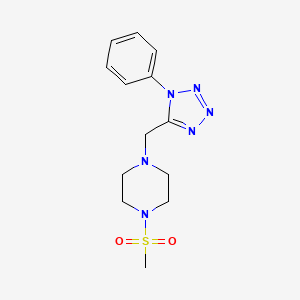
1-(methylsulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Methylsulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine, also known as MPTP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MPTP has been found to possess a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Applications De Recherche Scientifique
Anti-mycobacterial Activity
Piperazine and its analogues, including 1-(methylsulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine, have been extensively studied for their potential anti-mycobacterial properties. These compounds are recognized for their versatility as a medicinally important scaffold, playing a crucial role in the development of drugs with diverse pharmacological activities. Notably, several molecules featuring piperazine as a core component have demonstrated potent activity against Mycobacterium tuberculosis, including strains resistant to multiple drugs (MDR) and extremely drug-resistant (XDR) strains. This review highlights the significance of piperazine derivatives in the fight against tuberculosis, emphasizing the design, rationale, and structure-activity relationship (SAR) of potent anti-TB molecules based on piperazine. Such insights are invaluable for medicinal chemists aiming to create safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
Therapeutic Applications and SAR of Piperazine Derivatives
Piperazine derivatives have a wide range of therapeutic applications, evidenced by their presence in drugs targeting psychosis, depression, anxiety, and more. These compounds undergo extensive metabolic processes, including CYP3A4-dependent N-dealkylation, leading to 1-aryl-piperazines. The metabolic pathways and the diverse effects of these metabolites, especially their serotonin receptor-related effects, underscore the pharmacological diversity of piperazine derivatives. This comprehensive overview of the disposition and metabolism of arylpiperazine derivatives, including those with 1-(methylsulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine structure, provides a foundation for understanding their therapeutic potential and guiding future drug development (Caccia, 2007).
Piperazine-Based Molecular Design in Drug Development
The incorporation of piperazine into the molecular design of drugs highlights its critical role in enhancing medicinal potential. Piperazine's presence in a variety of therapeutic agents, including antipsychotics, antihistamines, and antidepressants, speaks to its versatility and significance in drug development. This review discusses the impact of slight modifications to the piperazine nucleus on the medicinal properties of resulting molecules, offering insights into the rational design of piperazine-based drugs for various diseases. It underscores the flexibility of piperazine as a building block in drug discovery, emphasizing the importance of substituent modifications on the pharmacokinetic and pharmacodynamic properties of the molecules (Rathi et al., 2016).
Propriétés
IUPAC Name |
1-methylsulfonyl-4-[(1-phenyltetrazol-5-yl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6O2S/c1-22(20,21)18-9-7-17(8-10-18)11-13-14-15-16-19(13)12-5-3-2-4-6-12/h2-6H,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPHVMKHILZIDFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(methylsulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-N-(7-oxaspiro[3.5]nonan-1-yl)pyrazine-2-carboxamide](/img/structure/B2581622.png)
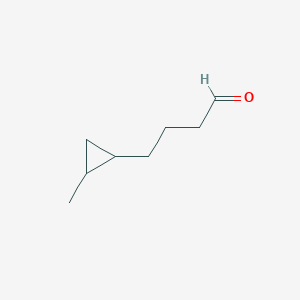
![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2581625.png)
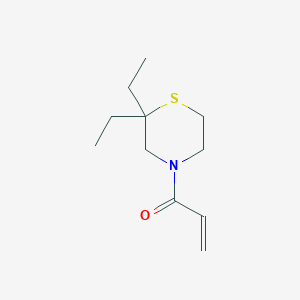

![(1S)-6-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid](/img/structure/B2581629.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2581633.png)
![2,4-Dichloro-5-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzoic acid](/img/structure/B2581634.png)
![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3,4-dimethylbenzamide hydrochloride](/img/structure/B2581636.png)
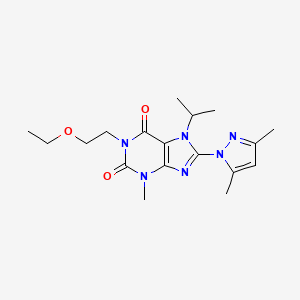
![(2-imino-5-oxo-1-propyl(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-y l))-N-(2-morpholin-4-ylethyl)carboxamide](/img/structure/B2581639.png)
![3-(2-chlorobenzyl)-8-(2-chloroethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2581640.png)
